molecular formula C22H18FN3O B2586280 3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine CAS No. 402951-35-3

3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine

Cat. No.: B2586280
CAS No.: 402951-35-3
M. Wt: 359.404
InChI Key: SZBQHEHIHADTKM-UHFFFAOYSA-N
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Description

3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine is a complex organic compound with a unique structure that combines a pyrazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole intermediate is then subjected to further reactions to introduce the fluorophenyl and methylphenyl groups. Finally, the pyridine ring is attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine
  • 3-[5-(2-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine
  • 3-[5-(2-iodophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine

Uniqueness

The uniqueness of 3-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c1-15-8-10-16(11-9-15)20-13-21(18-6-2-3-7-19(18)23)26(25-20)22(27)17-5-4-12-24-14-17/h2-12,14,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQHEHIHADTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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